![molecular formula C27H24ClN3O2S B2831972 4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189426-73-0](/img/structure/B2831972.png)
4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position . For instance, the synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines . A similar compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C23H26ClN3OS2. It contains a benzoyl group, which is a functional group with the formula −COC6H5 . The compound also contains a benzyl group, which is a substituent or a moiety derived from benzene .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, benzoyl compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, solubility, and spectral data are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Anticancer Properties
This compound has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties, particularly when evaluated using the ABTS assay. Its radical-scavenging ability suggests potential benefits in combating oxidative stress-related diseases .
Antimicrobial Effects
Researchers have investigated the antimicrobial activity of this compound against various microorganisms. It shows promise against both Gram-positive and Gram-negative bacteria. Further studies could explore its potential as a novel antimicrobial agent .
Molecular Docking
In silico molecular docking studies reveal that the compound interacts favorably with specific amino acid residues in target proteins. For instance, it forms hydrogen bonds with Arg184 and Lys179, stabilizing its binding within the active site. The binding score indicates promising potential .
Synthetic Approaches
Several synthetic routes exist for this compound. Notably, it can be synthesized from N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. The yield and reaction conditions play a crucial role in obtaining the desired product .
Other Applications
While the above fields represent the primary focus, this compound’s versatility may extend to other areas. Researchers continue to explore its potential in drug discovery, material science, and chemical biology .
Eigenschaften
IUPAC Name |
4-benzoyl-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S.ClH/c31-25(20-9-5-2-6-10-20)21-11-13-22(14-12-21)26(32)29-27-28-23-15-16-30(18-24(23)33-27)17-19-7-3-1-4-8-19;/h1-14H,15-18H2,(H,28,29,32);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIPQPQUPIJVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)CC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

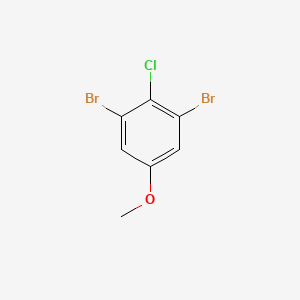
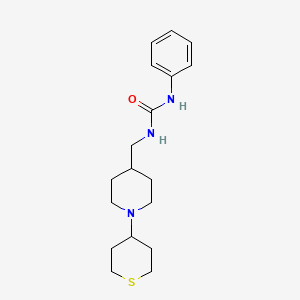
![4-{2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2831891.png)
![6-(4-Fluorophenyl)-2-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2831892.png)
![Spiro[5.5]undecane-3-methaneamine](/img/structure/B2831894.png)
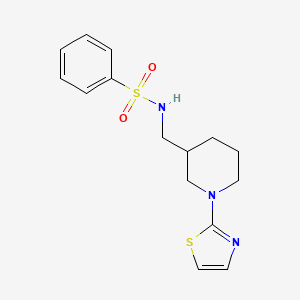

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2831899.png)
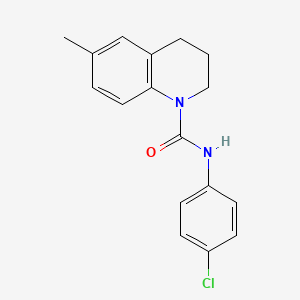
![N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2831903.png)

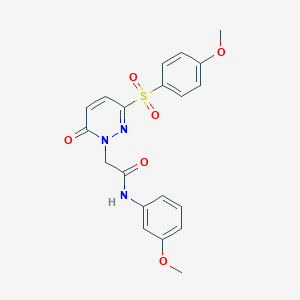
![2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2831908.png)
